![molecular formula C11H18ClNO B13999137 4-[2-(Propan-2-ylamino)ethyl]phenol CAS No. 6550-11-4](/img/structure/B13999137.png)
4-[2-(Propan-2-ylamino)ethyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Propan-2-ylamino)ethyl]phenol typically involves the reaction of 4-hydroxybenzaldehyde with isopropylamine under controlled conditions. The reaction proceeds through a series of steps, including condensation, reduction, and purification .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process ensures high yield and purity through optimized reaction conditions and purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(Propan-2-ylamino)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various amine derivatives, quinones, and substituted phenols .
Aplicaciones Científicas De Investigación
4-[2-(Propan-2-ylamino)ethyl]phenol has several scientific research applications:
Mecanismo De Acción
4-[2-(Propan-2-ylamino)ethyl]phenol exerts its effects by binding to beta-adrenergic receptors. This binding activates adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP activates protein kinases, which phosphorylate various proteins, resulting in the relaxation of uterine smooth muscle .
Comparación Con Compuestos Similares
Similar Compounds
Formoterol: Another beta-adrenergic agonist used primarily for asthma and chronic obstructive pulmonary disease (COPD) treatment.
Isoproterenol: A non-selective beta-adrenergic agonist used for bradycardia and heart block.
Uniqueness
4-[2-(Propan-2-ylamino)ethyl]phenol is unique in its specific application as a tocolytic agent. Its ability to selectively relax uterine smooth muscle makes it particularly valuable in obstetrics .
Propiedades
Número CAS |
6550-11-4 |
|---|---|
Fórmula molecular |
C11H18ClNO |
Peso molecular |
215.72 g/mol |
Nombre IUPAC |
4-[2-(propan-2-ylamino)ethyl]phenol;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-9(2)12-8-7-10-3-5-11(13)6-4-10;/h3-6,9,12-13H,7-8H2,1-2H3;1H |
Clave InChI |
DHEIRWLNHSWMCT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCCC1=CC=C(C=C1)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


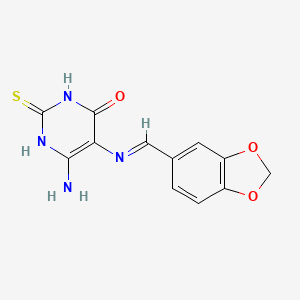
![3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N,N-dimethylpropanamide;ethanesulfonic acid](/img/structure/B13999055.png)
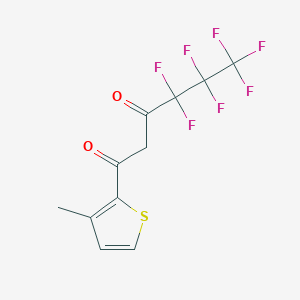
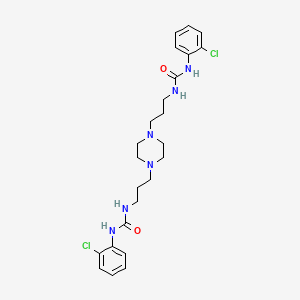
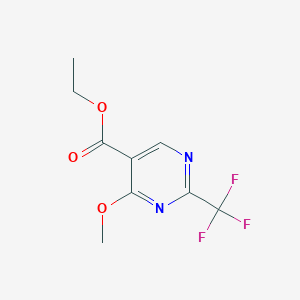
![4-[3,5-Bis(trifluoromethyl)anilino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B13999087.png)
![1-Phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazole-4,5-dione](/img/structure/B13999094.png)

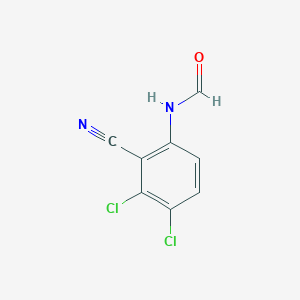
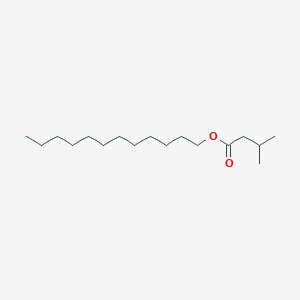

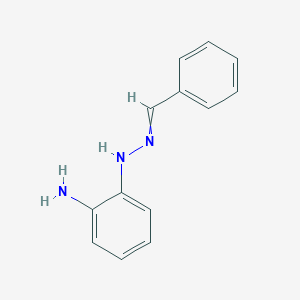
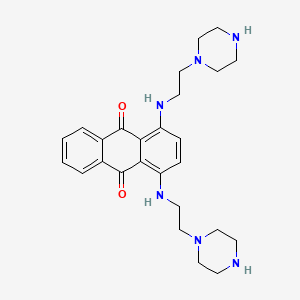
![Benzeneacetic acid, a-[(ethylamino)carbonyl]-, methylester](/img/structure/B13999141.png)
